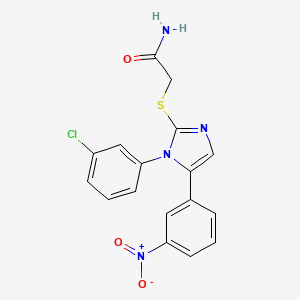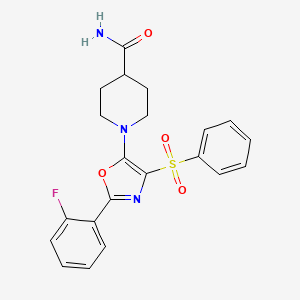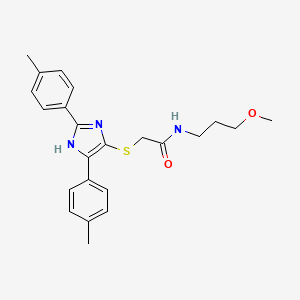
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, also known as DT-010, is a compound that has been extensively studied for its potential therapeutic applications. DT-010 is a small molecule that belongs to the class of imidazole derivatives and has been shown to possess a wide range of pharmacological activities.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide' involves the synthesis of the imidazole ring, followed by the thioether formation and finally the acetylation of the amine group.
Starting Materials
2,5-di-p-tolyl-1H-imidazole, 3-methoxypropylamine, acetic anhydride, thiol reagent (e.g. thiourea, thioacetamide)
Reaction
Synthesize 2,5-di-p-tolyl-1H-imidazole by reacting p-toluidine with glyoxal in the presence of ammonium acetate., React 2,5-di-p-tolyl-1H-imidazole with a thiol reagent (e.g. thiourea, thioacetamide) to form the thioether linkage., React the thioether product with 3-methoxypropylamine to introduce the amine group., Acetylate the amine group using acetic anhydride to obtain the final product, '2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide'.
作用機序
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in angiogenesis, the formation of new blood vessels.
生化学的および生理学的効果
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for research on 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate its potential use in combination with other anti-cancer drugs to improve their efficacy. Additionally, further studies are needed to determine the safety and efficacy of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide in vivo, which could pave the way for its potential use in clinical settings.
科学的研究の応用
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-oxidant properties. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer cells.
特性
IUPAC Name |
2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-16-5-9-18(10-6-16)21-23(29-15-20(27)24-13-4-14-28-3)26-22(25-21)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGXPNDWULKYTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

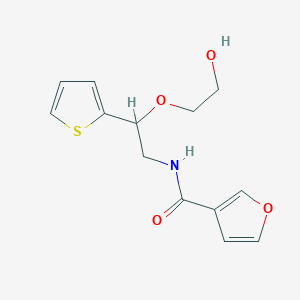
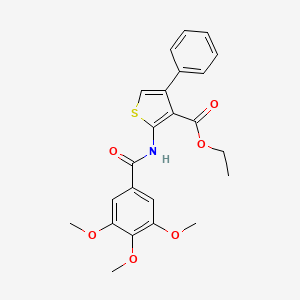
![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
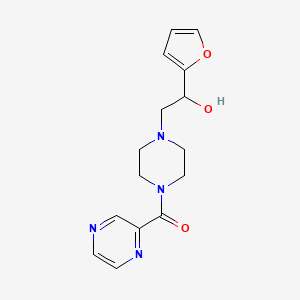
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2392227.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
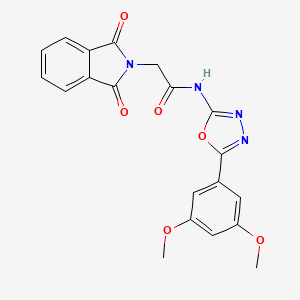
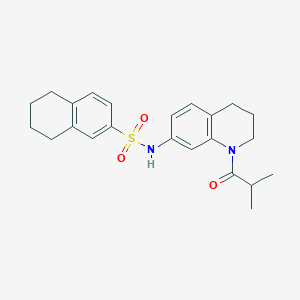
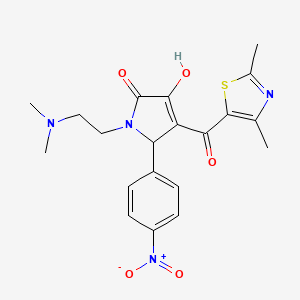
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392239.png)
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392240.png)
